![molecular formula C11H14N4O3S4 B5537455 4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

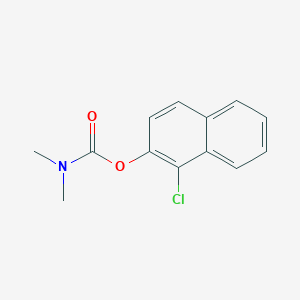

4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is a derivative of thiadiazole, a prominent moiety in chemical synthesis, known for its versatility and presence in various biological active compounds.

Synthesis Analysis

- Tornus et al. (1996) discuss the reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines, leading to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, which are relevant to the synthesis of similar compounds (Tornus, Schaumann & Adiwidjaja, 1996).

Molecular Structure Analysis

- Research by Temperini et al. (2008) provides insights into the molecular interactions and structure of similar 1,3,4-thiadiazole derivatives, which could be relevant to understanding the molecular structure of our compound (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn & Supuran, 2008).

Chemical Reactions and Properties

- The work of Eliazyan et al. (2013) on the synthesis and transformations of 1,2,3-thiadiazole-4-carboxylates to 1,2,5-trithiepan-4,6-dicarboxylates via unusual reduction and sulfur addition provides insights into potential chemical reactions and properties of thiadiazole derivatives (Eliazyan, Hakobyan, Pivazyan, Ghazaryan & Yengoyan, 2013).

Physical Properties Analysis

- Erturk et al. (2016) investigated the tautomeric behavior of a similar compound, 3-amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, using spectroscopic methods, which could offer relevant insights into the physical properties of the compound (Erturk, Gumus, Dikmen & Alver, 2016).

Chemical Properties Analysis

- Gopi et al. (2017) explored the synthesis and antimicrobial activity of similar thiadiazole derivatives, which could provide a perspective on the chemical properties and potential applications of the compound (Gopi, Sastry & Dhanaraju, 2017).

Applications De Recherche Scientifique

Tautomeric Behavior and Molecular Conformation

Sulfonamide derivatives, including compounds structurally related to 4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, have been extensively studied for their tautomeric behavior, which is directly linked to their pharmaceutical and biological activities. An investigation using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods has revealed insights into the molecular conformation of such compounds, emphasizing their significance in bioorganics and medicinal chemistry (Erturk et al., 2016).

Design and Synthesis for Specific Applications

The design and synthesis of compounds, including those structurally similar to 4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide, have been a focus in various studies. These efforts aim to establish structure-activity relationships, particularly in the field of pest management and herbicidal activities (Ren et al., 2000).

Carbonic Anhydrase Inhibition

Compounds like 4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide have been researched for their interaction with carbonic anhydrase isozymes, demonstrating potent inhibition in certain cases. This research offers potential for pharmaceutical applications in targeting specific isozymes for therapeutic purposes (Temperini et al., 2008).

Photovoltaic Performance and Solar Cell Applications

Research on polymers incorporating similar structural elements has shown significant improvements in photovoltaic performance, indicating potential applications in solar cell technology. Such studies contribute to the development of more efficient and effective solar energy solutions (Chu et al., 2011).

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S4/c1-4-19-11-14-13-10(21-11)12-9(16)8-5-7(6-20-8)22(17,18)15(2)3/h5-6H,4H2,1-3H3,(H,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPYQNVHNLZDCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)C2=CC(=CS2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(aminocarbonyl)phenyl]-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5537385.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5537396.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[3-(methylthio)phenyl]acetamide hydrochloride](/img/structure/B5537404.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B5537416.png)

![2-[(4aR*,7aS*)-4-(3-ethoxypropanoyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide](/img/structure/B5537417.png)

![1-(4-fluorophenyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5537420.png)

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)